

Tolbutamide-d9 CAS number and molecular weight

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Compound of Interest

Compound Name: Tolbutamide-d9

Cat. No.: B8135477

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In-Depth Technical Guide: Tolbutamide-d9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **Tolbutamide-d9**, a deuterated analog of the first-generation sulfonyleurea drug, tolbutamide. This guide is intended for use by researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and a depiction of the relevant biological signaling pathway.

Core Data Presentation

Quantitative data for **Tolbutamide-d9** is summarized in the table below for easy reference and comparison.

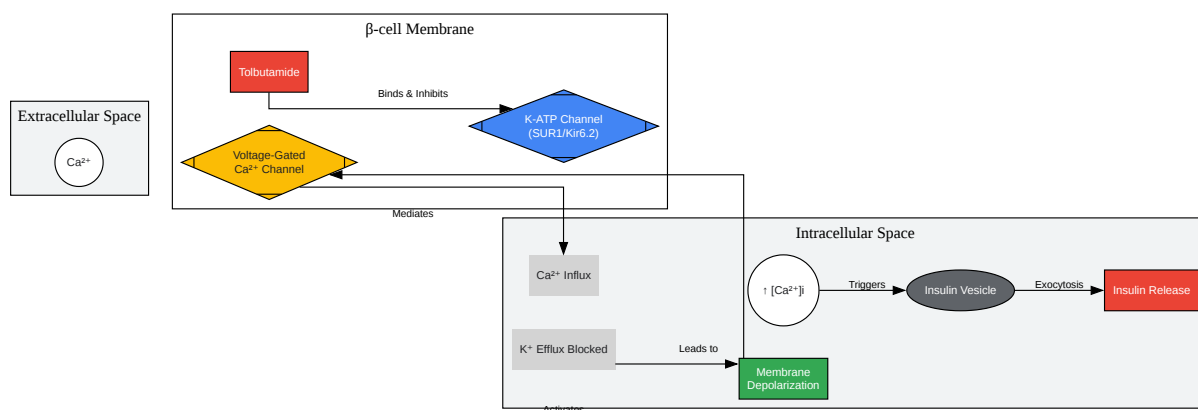
Parameter	Value
CAS Number	1219794-57-6
Molecular Formula	C ₁₂ H ₉ D ₉ N ₂ O ₃ S
Molecular Weight	279.40 g/mol

Mechanism of Action and Signaling Pathway

Tolbutamide exerts its primary therapeutic effect by stimulating insulin secretion from pancreatic β -cells. This action is mediated through its interaction with the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (K-ATP) channel. The binding of tolbutamide to SUR1 initiates a cascade of events leading to insulin release.

The signaling pathway is as follows:

- Tolbutamide binds to the SUR1 subunit of the K-ATP channel on the pancreatic β -cell membrane.
- This binding event leads to the closure of the K-ATP channel, which is composed of SUR1 and the inwardly rectifying potassium channel subunit Kir6.2.
- The closure of the K-ATP channel inhibits the efflux of potassium ions (K^+) from the β -cell.
- The resulting accumulation of intracellular K^+ causes depolarization of the cell membrane.
- This depolarization triggers the opening of voltage-gated calcium channels (Ca^{2+}).
- The influx of extracellular Ca^{2+} into the cell raises the intracellular calcium concentration.
- Elevated intracellular Ca^{2+} levels stimulate the exocytosis of insulin-containing granules from the β -cell, releasing insulin into the bloodstream.



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Tolbutamide-induced insulin secretion pathway.

Experimental Protocols

Tolbutamide-d9 is primarily utilized as an internal standard in analytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of tolbutamide in biological matrices.[1] Below is a representative experimental protocol for such an application.

Objective: To quantify the concentration of tolbutamide in human plasma using **Tolbutamide-d9** as an internal standard by LC-MS/MS.

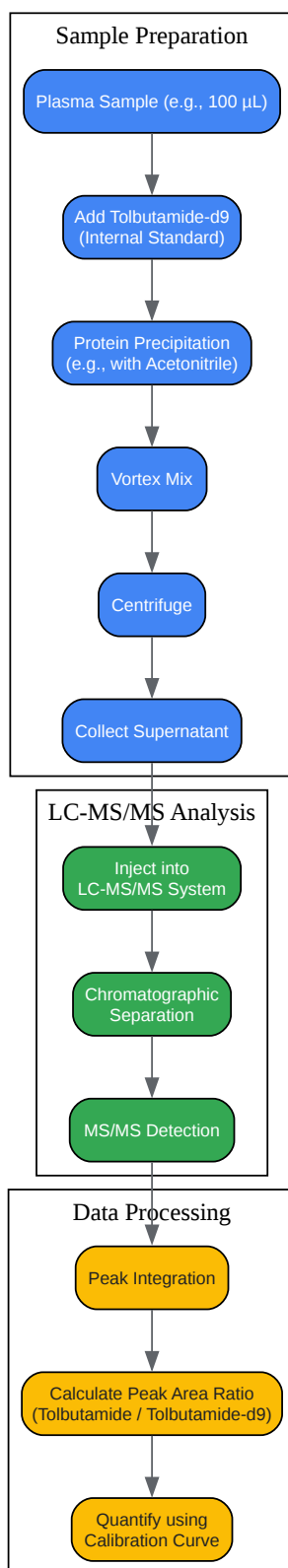
Materials:

- Human plasma samples
- Tolbutamide analytical standard
- **Tolbutamide-d9** (internal standard)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Water (LC-MS grade)
- Microcentrifuge tubes
- Vortex mixer
- Centrifuge
- HPLC vials

Instrumentation:

- A validated LC-MS/MS system equipped with an electrospray ionization (ESI) source.
- A suitable reversed-phase HPLC column (e.g., C18).

Experimental Workflow:



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References

- 1. researchgate.net [researchgate.net]
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